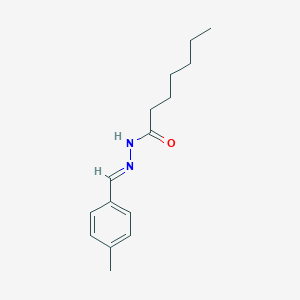![molecular formula C19H22N2O B255317 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)
3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol, also known as methylene blue, is a heterocyclic aromatic compound that has been widely used in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
Methylene blue acts as an electron acceptor, which allows it to transfer electrons from reduced molecules to oxidized molecules. This mechanism of action allows 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue to act as an antioxidant, protecting cells from oxidative stress. Methylene blue has also been found to inhibit the activity of nitric oxide synthase, leading to a reduction in the production of nitric oxide.
Biochemical and Physiological Effects:
Methylene blue has been found to have a variety of biochemical and physiological effects. This compound has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit the activity of nitric oxide synthase. Methylene blue has also been found to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.
実験室実験の利点と制限
Methylene blue has a number of advantages for use in lab experiments. This compound is relatively inexpensive and easy to obtain, making it a cost-effective tool for scientific research. Methylene blue is also highly stable and has a long shelf life. However, there are some limitations to the use of 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue in lab experiments. This compound can be toxic at high concentrations, and its effects can be influenced by a number of factors, including pH and temperature.
将来の方向性
There are a number of future directions for the use of 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue in scientific research. One area of interest is the use of this compound blue as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Methylene blue has also been found to have potential as a treatment for cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound blue has been investigated as a potential treatment for sepsis, as it has been found to improve mitochondrial function and reduce oxidative stress.
合成法
Methylene blue can be synthesized through a number of methods, including the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite, the oxidation of 3,7-diamino-5-phenylphenazinium chloride with potassium permanganate, and the reduction of 3,7-diamino-5-phenylphenazinium chloride with sodium dithionite. The most commonly used method for synthesizing 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue is the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite.
科学的研究の応用
Methylene blue has been extensively used in scientific research due to its ability to bind to a variety of biological molecules, including proteins, DNA, and RNA. This compound has been used in a number of studies to investigate the mechanisms of various biological processes, including oxidative stress, apoptosis, and mitochondrial function. Methylene blue has also been used as a staining agent in histology and microscopy.
特性
分子式 |
C19H22N2O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
3-(diethylaminomethyl)-2-methyl-1H-benzo[h]quinolin-4-one |
InChI |
InChI=1S/C19H22N2O/c1-4-21(5-2)12-17-13(3)20-18-15-9-7-6-8-14(15)10-11-16(18)19(17)22/h6-11H,4-5,12H2,1-3H3,(H,20,22) |
InChIキー |
STKKPPHRPPTOPT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(NC2=C(C1=O)C=CC3=CC=CC=C32)C |
正規SMILES |
CCN(CC)CC1=C(NC2=C(C1=O)C=CC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)
![N-(4-morpholinyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255248.png)

![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)